
1-(3,5-Dimethylpiperidin-1-yl)-2-pyrrolidin-1-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethylpiperidin-1-yl)-2-pyrrolidin-1-ylpropan-1-one, commonly known as Dibutylone, is a synthetic cathinone that belongs to the class of substituted cathinones. Dibutylone has gained attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of Dibutylone is not fully understood. However, it is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor. This mechanism of action is similar to that of other substituted cathinones, such as MDPV and methylone.
Biochemical and Physiological Effects:
Dibutylone has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. This leads to psychostimulant effects, such as increased alertness, euphoria, and energy. Dibutylone has also been shown to cause cardiovascular effects, such as increased heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dibutylone has advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it readily available for research purposes. Additionally, Dibutylone has been shown to have similar effects to other substituted cathinones, which makes it a useful tool for studying the mechanisms of action of this class of compounds. However, one limitation is that the long-term effects of Dibutylone are not well understood, which makes it difficult to assess its safety for human use.
Direcciones Futuras
There are several future directions for research on Dibutylone. One direction is to further investigate its potential use in the treatment of depression and anxiety disorders. Another direction is to study its potential use in the development of new medications for the treatment of drug addiction. Additionally, more research is needed to fully understand the long-term effects of Dibutylone on the brain and body.
Métodos De Síntesis
The synthesis of Dibutylone involves the reaction of 1-(3,5-Dimethylphenyl)-2-nitropropene with 1-bromo-3,5-dimethylpiperidine in the presence of a reducing agent. The reaction results in the formation of Dibutylone as a white crystalline powder.
Aplicaciones Científicas De Investigación
Dibutylone has potential applications in various scientific fields. It has been studied for its potential use in forensic toxicology as a designer drug. Dibutylone has also been studied for its psychostimulant effects and its potential use in the treatment of depression and anxiety disorders. Additionally, Dibutylone has been studied for its potential use in the development of new medications for the treatment of drug addiction.
Propiedades
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-11-8-12(2)10-16(9-11)14(17)13(3)15-6-4-5-7-15/h11-13H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTRFPMRCBHLQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C(C)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B7564645.png)
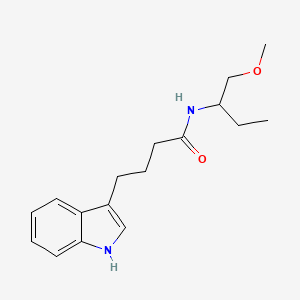
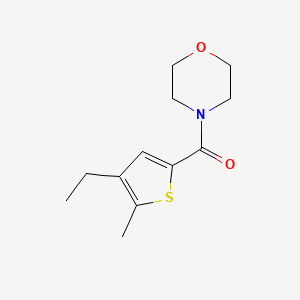
![2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide](/img/structure/B7564666.png)
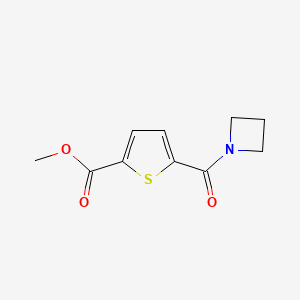
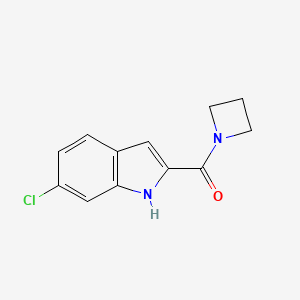
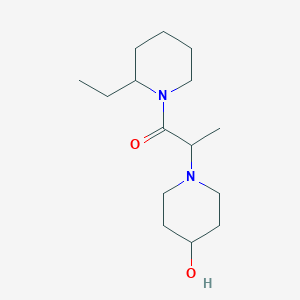
![4-[(2,5-dioxopyrrolidin-1-yl)methyl]-N,N-dimethylbenzamide](/img/structure/B7564698.png)
![4-[[2-(4-cyanopyridin-2-yl)sulfanylacetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7564700.png)
![N-(2,3-dimethyl-5-sulfamoylphenyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7564714.png)
![3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7564720.png)
![1-[3-[(7-Methyl-2-oxochromen-4-yl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B7564726.png)
![2-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]-N-ethylacetamide](/img/structure/B7564729.png)
![N,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7564735.png)